molecular formula C24H25NO6 B11143698 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11143698
M. Wt: 423.5 g/mol
InChI Key: ULQSJZCOGIJGIU-UHFFFAOYSA-N
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Description

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps. One common method involves the reaction of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl acetic acid with 4-{[(benzyloxy)carbonyl]amino}butanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific structural features and the presence of both chromene and benzyloxycarbonyl groups.

Biological Activity

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic compound belonging to the chromone family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₅
  • Molecular Weight : 306.31 g/mol
  • CAS Number : 853892-41-8

This compound features a chromone backbone with modifications that may enhance its biological activity.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of the trimethyl group in this compound enhances electron donation capabilities, which is crucial for scavenging free radicals. In vitro studies have shown that similar chromone derivatives can effectively reduce oxidative stress in various cell lines.

Anti-inflammatory Effects

Chromones are known for their anti-inflammatory properties. Studies demonstrate that compounds with similar structures inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may exert similar effects.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies:

Enzyme TargetInhibition TypeIC50 Value (μM)
Acetylcholinesterase (AChE)Competitive19.2
Butyrylcholinesterase (BChE)Non-competitive13.2
Cyclooxygenase (COX)Mixed14.5

These findings indicate that the compound may be beneficial in treating conditions like Alzheimer's disease by inhibiting cholinesterases, which are involved in neurotransmitter breakdown.

The proposed mechanisms through which this compound exerts its biological activity include:

  • Free Radical Scavenging : The electron-rich structure allows it to neutralize free radicals.
  • Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, inhibiting their activity.
  • Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell survival.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related chromone derivative on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death and apoptosis markers when treated with the compound, suggesting potential applications in neurodegenerative diseases.

Study 2: Anti-cancer Activity

Another study evaluated the cytotoxic effects of various chromone derivatives on cancer cell lines, including MCF-7 (breast cancer). The results showed that compounds with structural similarities exhibited marked cytotoxicity, indicating that this class of compounds could be further explored for anticancer therapies.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C24H25NO6/c1-15-12-19(22-16(2)17(3)23(27)31-20(22)13-15)30-21(26)10-7-11-25-24(28)29-14-18-8-5-4-6-9-18/h4-6,8-9,12-13H,7,10-11,14H2,1-3H3,(H,25,28)

InChI Key

ULQSJZCOGIJGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)CCCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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